CTCE-0214

Biased Agonism Chemotaxis Hematopoietic Progenitor Cells

Select CTCE-0214 for studies requiring CXCR4 agonism WITHOUT chemotaxis. This 31-aa cyclic peptide (Lys20-Glu24 lactam bridge) is a biased agonist, activating anti-inflammatory and cell-survival signaling while avoiding migration induction. Essential for dissecting CXCR4 pathways in sepsis, MODS, and HSPC expansion models. Confirmed in vivo TNF-α suppression.

Molecular Formula C170H254N44O40
Molecular Weight 3554 g/mol
CAS No. 577782-52-6
Cat. No. B13922889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCTCE-0214
CAS577782-52-6
Molecular FormulaC170H254N44O40
Molecular Weight3554 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(CCC(=O)NCCCCC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C9CCCN9C(=O)C(CCCCN)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)CCC(=O)N
InChIInChI=1S/C170H254N44O40/c1-15-96(12)141-166(252)198-114(60-63-132(174)219)149(235)196-115(151(237)205-125(81-103-54-58-106(218)59-55-103)158(244)201-120(75-93(6)7)153(239)197-116(62-65-139(226)227)150(236)192-110(46-28-31-67-172)145(231)189-97(13)143(229)200-119(74-92(4)5)154(240)199-117(142(176)228)83-133(175)220)61-64-134(221)181-68-32-29-47-111(147(233)207-127(160(246)212-141)82-104-84-184-109-45-26-25-43-107(104)109)193-152(238)118(73-91(2)3)191-138(225)88-187-136(223)86-185-135(222)85-186-137(224)87-188-144(230)122(77-99-37-19-16-20-38-99)203-159(245)123(78-100-39-21-17-22-40-100)204-148(234)113(49-34-70-183-170(179)180)195-157(243)126(79-101-41-23-18-24-42-101)208-163(249)130-50-35-71-213(130)167(253)98(14)190-146(232)112(48-33-69-182-169(177)178)194-156(242)124(80-102-52-56-105(217)57-53-102)206-161(247)128(89-215)209-155(241)121(76-94(8)9)202-162(248)129(90-216)210-165(251)140(95(10)11)211-164(250)131-51-36-72-214(131)168(254)108(173)44-27-30-66-171/h16-26,37-43,45,52-59,84,91-98,108,110-131,140-141,184,215-218H,15,27-36,44,46-51,60-83,85-90,171-173H2,1-14H3,(H2,174,219)(H2,175,220)(H2,176,228)(H,181,221)(H,185,222)(H,186,224)(H,187,223)(H,188,230)(H,189,231)(H,190,232)(H,191,225)(H,192,236)(H,193,238)(H,194,242)(H,195,243)(H,196,235)(H,197,239)(H,198,252)(H,199,240)(H,200,229)(H,201,244)(H,202,248)(H,203,245)(H,204,234)(H,205,237)(H,206,247)(H,207,233)(H,208,249)(H,209,241)(H,210,251)(H,211,250)(H,212,246)(H,226,227)(H4,177,178,182)(H4,179,180,183)/t96-,97-,98-,108-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,140-,141-/m0/s1
InChIKeyCDESNZRJTTVORZ-CWBIRLGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CTCE-0214 (CAS 577782-52-6) - A Stabilized Cyclic Peptide CXCR4 Agonist for Inflammation and Hematopoietic Stem Cell Research


CTCE-0214 is a synthetic, cyclic peptide analog of Stromal Cell-Derived Factor-1α (SDF-1α, also known as CXCL12) and functions as an agonist of the C-X-C chemokine receptor type 4 (CXCR4). It is composed of a 31-amino acid sequence cyclized via a lactam bridge between Lys20 and Glu24, with a molecular weight of approximately 3554.11 Da [1]. Unlike the endogenous SDF-1α, CTCE-0214 was engineered for enhanced stability and distinct pharmacological properties. It has been investigated in preclinical models for its anti-inflammatory effects, its ability to support the survival and expansion of hematopoietic stem and progenitor cells, and its potential to mobilize white blood cells [2].

Why CTCE-0214 (CAS 577782-52-6) Cannot Be Substituted by Other CXCR4 Ligands


Despite sharing a common receptor, CXCR4, CTCE-0214, endogenous SDF-1α, and small-molecule antagonists like AMD3100 exhibit profoundly divergent functional and phenotypic profiles. While SDF-1α is a potent chemoattractant, CTCE-0214 is a biased agonist that does not induce chemotaxis [1]. This differential signaling is critical, as it allows CTCE-0214 to modulate inflammation and cell survival without triggering the migratory cascades associated with SDF-1α. Furthermore, the functional outcome is starkly different from CXCR4 antagonists (e.g., AMD3100, CTCE-9908), which block receptor signaling. This evidence demonstrates that CXCR4 ligands are not functionally interchangeable; selection must be based on the specific desired biological outcome rather than target class alone.

CTCE-0214 (CAS 577782-52-6) - Quantitative Evidence for Differentiated Selection


CTCE-0214 as a Biased Agonist: Lacks Chemotactic Activity of SDF-1α

CTCE-0214 is a biased agonist at CXCR4, exhibiting a functional profile distinct from the natural ligand SDF-1α. In a comparative study using human CD34+ hematopoietic progenitor cells, CTCE-0214 did not induce cell migration, a hallmark of SDF-1α activity [1].

Biased Agonism Chemotaxis Hematopoietic Progenitor Cells CXCR4 Signaling

CTCE-0214 Promotes Podia Formation Unlike Antagonists AMD3100 and CTCE-9908

CTCE-0214 uniquely promotes cytoskeletal rearrangement in hematopoietic progenitor cells (HPCs). In a direct comparison, CTCE-0214 increased podia formation, whereas the CXCR4 antagonists AMD3100 and CTCE-9908 did not, and even the natural agonist SDF-1α exhibited a different effect profile [1].

Cytoskeletal Remodeling Cell Polarization Hematopoietic Stem Cells CXCR4 Agonism

Differential Modulation of Cell Adhesion by CTCE-0214 Compared to SDF-1α and AMD3100

CTCE-0214's effect on cell adhesion diverges from that of other CXCR4 ligands. A comparative study demonstrated that CTCE-0214, similar to SDF-1α and AMD3100, impaired the adhesion of HPCs to human mesenchymal stromal cells [1].

Cell Adhesion Homing Stromal Interaction Hematopoietic Progenitor Cells

CTCE-0214 Reduces Plasma TNF-α in LPS-Induced Endotoxemia

In an in vivo murine model of acute endotoxemia induced by lipopolysaccharide (LPS), treatment with CTCE-0214 led to a significant reduction in the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) in plasma [1]. This demonstrates the compound's anti-inflammatory efficacy in a relevant disease model.

Anti-inflammatory Endotoxemia Sepsis TNF-alpha

CTCE-0214 Improves Survival in a Severe Sepsis Model Without Antibiotics

In a severe, clinically relevant murine model of polymicrobial sepsis (cecal ligation and puncture, CLP), administration of CTCE-0214 as a standalone therapy improved survival outcomes [1]. This effect was observed without the co-administration of antibiotics.

Sepsis Survival Cecal Ligation and Puncture Anti-inflammatory

Limited White Blood Cell Mobilization Compared to G-CSF and Anti-VLA4 in a Spinal Cord Injury Model

In a comparative study assessing bone marrow mobilizers in a mouse model of spinal cord injury, CTCE-0214 resulted in a modest 1.75 ± 0.7-fold increase in white blood cell (WBC) counts. This was less than the 2.8 ± 0.5-fold increase observed with anti-VLA4 mAb and comparable to the 1.5 ± 0.3-fold increase with G-CSF [1]. Notably, this WBC mobilization did not translate to improved functional recovery, unlike the other agents.

Stem Cell Mobilization Spinal Cord Injury Bone Marrow Neutrophils

CTCE-0214 (CAS 577782-52-6) - Key Research and Application Scenarios


Studies Requiring Biased CXCR4 Agonism Without Chemotaxis

CTCE-0214 is the optimal choice for experiments designed to dissect CXCR4-mediated anti-inflammatory or cell-survival signaling pathways while needing to explicitly avoid inducing cell migration. Its unique functional profile as a biased agonist, distinct from SDF-1α, makes it an essential tool for these studies [1].

Preclinical In Vivo Models of Systemic Inflammation and Sepsis

Researchers investigating therapeutic interventions for endotoxemia, multiple organ dysfunction syndrome (MODS), or severe sepsis should consider CTCE-0214. Its demonstrated in vivo efficacy in suppressing TNF-α and improving survival in clinically relevant murine models (LPS, Zymosan, CLP) provides a strong evidence base for its use in these areas [1].

Ex Vivo Expansion and Survival Support of Hematopoietic Stem Cells

CTCE-0214 is well-suited for protocols involving the ex vivo culture of CD34+ hematopoietic stem and progenitor cells. It has been shown to support the survival and promote the expansion of specific CD34+ cell subsets, an application where its non-chemotactic agonism is particularly advantageous [1].

Investigating CXCR4-Mediated Podia Formation and Cell Polarization

For studies focused on the early, cytoskeleton-driven events following CXCR4 engagement, CTCE-0214 is a valuable reagent. Its specific ability to induce podia formation in hematopoietic progenitor cells, a function not shared by antagonists, makes it a key tool for exploring the signaling pathways governing cell polarization [1].

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